molecular formula C10H11NO2 B6165335 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 785730-27-0

5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No. B6165335
CAS RN: 785730-27-0
M. Wt: 177.2
InChI Key:
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Description

“5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

The synthesis of indole derivatives has been widely studied . Gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet .


Chemical Reactions Analysis

Indole and its derivatives interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . For instance, IPA can be converted into IA and further conjugated with glycine to produce indoleacryloyl glycine in the liver .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid , have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral activity.

Anti-inflammatory Properties

The indole scaffold is known to possess anti-inflammatory effects. This is particularly relevant in the development of new medications for chronic inflammatory diseases. The indole structure’s ability to modulate immune responses makes it a valuable pharmacophore in drug design .

Anticancer Potential

Indole derivatives are being explored for their potential use in cancer therapy. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them promising candidates for anticancer drugs . The methyl group in 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid may contribute to its affinity and selectivity towards cancerous cells.

Anti-HIV Effects

Research has indicated that certain indole derivatives can act as potent anti-HIV agents. Molecular docking studies of novel indolyl compounds have shown promise in inhibiting HIV-1 . The carboxylic acid moiety in these compounds plays a crucial role in their biological activity.

Antioxidant Properties

The indole nucleus is associated with antioxidant activity, which is essential in combating oxidative stress in the body. Oxidative stress is linked to various diseases, including neurodegenerative disorders, making antioxidants an important area of research .

Antimicrobial and Antitubercular Activities

Indole derivatives have been reported to exhibit antimicrobial and antitubercular activities. These compounds can be designed to target specific pathogens, providing a pathway for the development of new antibiotics .

Future Directions

Indole and its derivatives show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-butanone", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium nitrate", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butanone and ethyl acetoacetate in the presence of sodium hydroxide to form 5-methyl-3-oxohexanoic acid ethyl ester.", "Step 2: Treatment of 5-methyl-3-oxohexanoic acid ethyl ester with hydrazine hydrate in the presence of sulfuric acid to form 5-methyl-3-hydroxyhexanohydrazide.", "Step 3: Diazotization of 5-methyl-3-hydroxyhexanohydrazide with sodium nitrite and hydrochloric acid to form 5-methyl-3-nitrosohexanohydrazide.", "Step 4: Reduction of 5-methyl-3-nitrosohexanohydrazide with sodium sulfide to form 5-methyl-3-aminohexanohydrazide.", "Step 5: Cyclization of 5-methyl-3-aminohexanohydrazide with sodium nitrate and sulfuric acid to form 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with water." ] }

CAS RN

785730-27-0

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

93

Origin of Product

United States

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